2-(2-methylphenyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core substituted with a 2-methylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylphenylindene with an appropriate acylating agent, such as phthalic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Another approach involves the cyclization of 2-(2-methylphenyl)benzylidene malononitrile in the presence of a base, such as sodium ethoxide, followed by hydrolysis and oxidation to yield the desired indene-dione compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign solvents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of diols and other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.
Scientific Research Applications
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the indene core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indene-1,3(2H)-dione: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
2-(4-methylphenyl)-1H-indene-1,3(2H)-dione: The methyl group is positioned differently on the phenyl ring, affecting its reactivity and applications.
1H-indene-1,3(2H)-dione: The parent compound without any phenyl substitution, exhibiting distinct chemical behavior.
Uniqueness
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature can enhance its interactions with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
2-(2-methylphenyl)indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)16(14)18/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNKKSAOPJGWFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353819 | |
Record name | 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60338-36-5 | |
Record name | 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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